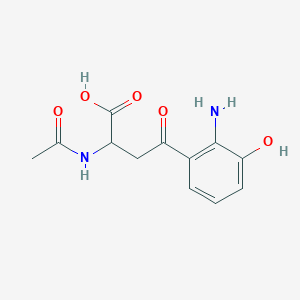

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

Descripción general

Descripción

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid, commonly known as N-Acetyl-L-tyrosine (NALT), is a derivative of the amino acid tyrosine. It is a white crystalline powder that is soluble in water and has a molecular weight of 243.25 g/mol. NALT has been found to have several biochemical and physiological effects in the body, making it a subject of interest in scientific research.

Mecanismo De Acción

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine. It is converted into these neurotransmitters through a series of enzymatic reactions. These neurotransmitters play a key role in regulating mood, attention, and arousal. 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Efectos Bioquímicos Y Fisiológicos

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has several biochemical and physiological effects in the body. It has been found to increase the levels of dopamine, norepinephrine, and epinephrine in the brain, which can improve mood and cognitive function. 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has also been shown to increase the levels of BDNF, which can promote the growth and survival of neurons. Additionally, 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has antioxidant properties, which can help protect the body from oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has several advantages for lab experiments. It is soluble in water, making it easy to dissolve and work with. It is also stable under normal laboratory conditions, making it easy to store and transport. However, 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has some limitations as well. It is relatively expensive compared to other amino acids, which can make it difficult to use in large-scale experiments. Additionally, 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has a short half-life in the body, which can limit its effectiveness in certain applications.

Direcciones Futuras

There are several future directions for research on 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid. One area of interest is the potential therapeutic applications of 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid for neurological disorders such as Parkinson's disease and Alzheimer's disease. 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has been found to increase the levels of dopamine and BDNF, which are both involved in the pathogenesis of these disorders. Another area of interest is the potential use of 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid as a dietary supplement for athletes and individuals looking to improve cognitive function and reduce fatigue. Further research is needed to determine the optimal dosage and duration of 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid supplementation for these applications.

Métodos De Síntesis

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid can be synthesized through the acetylation of L-tyrosine using acetic anhydride and acetic acid. The reaction takes place under acidic conditions and yields 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid as a product. The purity of the final product can be improved through recrystallization.

Aplicaciones Científicas De Investigación

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant properties, which can help protect the body from oxidative stress. 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has also been shown to improve cognitive function, memory, and mood in humans. It has been used as a dietary supplement to enhance athletic performance and reduce fatigue.

Propiedades

IUPAC Name |

2-acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-6(15)14-8(12(18)19)5-10(17)7-3-2-4-9(16)11(7)13/h2-4,8,16H,5,13H2,1H3,(H,14,15)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKHTBMQFFREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)C1=C(C(=CC=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928290 | |

| Record name | 4-(2-Amino-3-hydroxyphenyl)-2-[(1-hydroxyethylidene)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

CAS RN |

13384-36-6 | |

| Record name | N-Acetyl-3-hydroxykynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013384366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-3-hydroxyphenyl)-2-[(1-hydroxyethylidene)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

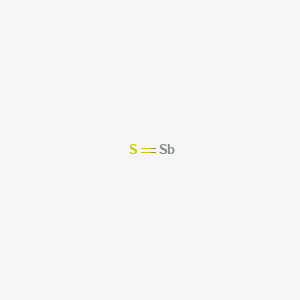

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)